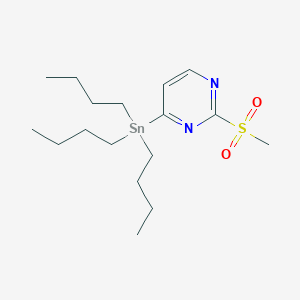

2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine

Description

2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine is a pyrimidine derivative featuring a methylsulfonyl group at the 2-position and a tributylstannyl group at the 4-position. This compound is primarily utilized in organic synthesis, particularly in Stille cross-coupling reactions, due to the reactivity of the tributylstannyl moiety in forming carbon-carbon bonds . The methylsulfonyl group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the pyrimidine ring and directing reactivity toward nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

tributyl-(2-methylsulfonylpyrimidin-4-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJZCJNOAIZCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2SSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine typically involves the following steps:

Cyclic Condensation: The process begins with the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate.

Derivation and Oxidation: This is followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable and environmentally friendly synthetic strategies to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It is commonly used in Stille coupling reactions, where it acts as a precursor for the synthesis of other compounds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Stille Coupling: This reaction typically involves the use of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts.

Oxidation: Oxone is used as an oxidant in the derivation and oxidation steps.

Major Products Formed

The major products formed from these reactions include various functionalized pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Overview

2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine is a pyrimidine derivative notable for its unique combination of a methylsulfonyl group and a tributylstannyl group. This compound serves as a versatile intermediate in organic synthesis and has various applications in scientific research, particularly in medicinal chemistry and materials science.

Synthetic Routes

The synthesis of this compound typically involves:

- Cyclic Condensation : Using malonate derivatives and S-methylisothiouronium sulfate.

- Oxidation : Involving a water-acetone mixture with oxone as the oxidant to derive and oxidize the compound.

Organic Synthesis

This compound is predominantly used as:

- Intermediate in Stille Coupling Reactions : It facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules .

- Precursor for Functionalized Pyrimidines : Its reactions lead to various pyrimidine derivatives, which are valuable in further chemical syntheses.

Medicinal Chemistry

The compound plays a significant role in the development of pharmaceutical agents:

- Drug Development : It aids in synthesizing biologically active molecules, including potential drug candidates targeting various diseases such as cancer and neurodegenerative disorders .

- Therapeutic Applications : Related compounds have been explored for treating conditions like Parkinson's disease, multiple myeloma, and other cell proliferative disorders .

Material Science

In material science, the compound is utilized for:

- Synthesis of Electronic Materials : The unique properties of the tributylstannyl group allow for the development of materials with specific electronic characteristics, contributing to advancements in organic electronics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds derived from this compound in various therapeutic contexts:

- A study demonstrated its use in synthesizing potent inhibitors for histone demethylases, which are crucial targets in cancer treatment .

- Another investigation focused on optimizing derivatives for enhanced selectivity against specific kinases involved in cell proliferation, showcasing its potential as a lead compound for drug discovery .

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine involves its role as a precursor in chemical reactions. The compound’s molecular structure allows it to participate in various reactions, facilitating the formation of new bonds and the synthesis of complex molecules. The tributylstannyl group, in particular, plays a crucial role in Stille coupling reactions, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group at C2 increases the pyrimidine ring's electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination) at adjacent positions. For example, in -halo-2-(methylsulfonyl)pyrimidines react with amines to form alkylamino derivatives under mild conditions .

- Stannyl Group Position: The 4-position stannyl group in the target compound enables regioselective Stille couplings, whereas the 5-isomer () exhibits reduced reactivity due to steric and electronic effects .

- Trimethylstannyl vs. Tributylstannyl: Trimethylstannyl analogs () are more reactive but less stable than tributylstannyl derivatives, requiring stringent inert conditions .

Biological Activity

2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical structure:

- Chemical Formula : C14H22N2O2S

- CAS Number : 123061-52-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methylsulfonyl group enhances solubility and bioavailability, while the tributylstannyl moiety may contribute to its reactivity and interaction with cellular components.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant activity against human breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer progression. It has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, particularly against certain strains of bacteria and fungi, although further research is required to confirm these effects .

Case Studies

-

Anticancer Efficacy :

- A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent inhibition of cell viability, with a notable increase in apoptosis markers at higher concentrations.

Concentration (µM) Cell Viability (%) Apoptosis Markers 1 90 Low 5 60 Moderate 10 30 High -

Kinase Inhibition :

- In another study focusing on kinase inhibition, the compound was tested against several CDK isoforms. The results showed IC50 values ranging from 0.5 µM to 3 µM for different isoforms, indicating a selective inhibition profile.

Kinase Type IC50 (µM) CDK1 0.5 CDK2 1.0 CDK4 3.0

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed potential pathways through which it exerts its effects:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. For example:

Sulfonylation : Introduce the methylsulfonyl group via reaction with methylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in anhydrous MeOH), as demonstrated in analogous pyrimidine derivatives .

Stannylation : The tributylstannyl group is introduced via palladium-catalyzed Stille coupling, using a halogenated precursor (e.g., 4-bromo- or 4-chloropyrimidine) and tributyltin reagent. Purification often involves column chromatography with silica gel and inert atmosphere handling to prevent stannane oxidation .

- Key Data : Yields for related pyrimidine syntheses range from 71–77% under optimized conditions .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions. For example, the methylsulfonyl group exhibits distinct deshielding in ¹H NMR (δ ~3.0–3.5 ppm), while the tributylstannyl group shows characteristic splitting patterns for butyl chains .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and matches theoretical values within 1–2 ppm error .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as seen in structurally related pyrimidine derivatives .

Q. What precautions are critical for handling this compound in the laboratory?

- Methodological Answer :

- Air Sensitivity : The tributylstannyl group is prone to oxidation. Conduct reactions and storage under nitrogen/argon using Schlenk lines or gloveboxes .

- Toxicity : Use PPE (gloves, goggles, lab coats) and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste protocols, as recommended for organotin compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in Stille coupling steps?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with ligands (e.g., AsPh₃, P(o-tol)₃) to enhance transmetalation efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to improve tin reagent solubility.

- Stoichiometry : Optimize the molar ratio of halogenated precursor to tributyltin reagent (typically 1:1.2–1.5) to minimize side reactions .

- Key Insight : Evidence from analogous syntheses shows that trace oxygen or moisture can reduce yields by >20%; rigorous drying of solvents/reagents is critical .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria or slow conformational changes (e.g., due to bulky tributylstannyl groups) may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer assignments .

- Impurity Profiling : Use LC-MS or preparative TLC to isolate minor components. Compare with literature data for common byproducts (e.g., destannylated or oxidized derivatives) .

Q. How does the methylsulfonyl group influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : The sulfonyl group is a strong electron-withdrawing moiety, directing electrophiles (e.g., nitration, halogenation) to the pyrimidine ring’s electron-deficient positions.

- Nucleophilic Attack : The sulfur center may participate in nucleophilic substitutions (e.g., displacement with amines), but steric hindrance from the tributylstannyl group could limit reactivity at the 4-position .

Q. What advanced techniques validate the compound’s stability under long-term storage?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at elevated temperatures (40–60°C) and monitor decomposition via ¹H NMR or TLC over 1–4 weeks.

- Elemental Analysis : Track tin content via ICP-MS to detect stannane oxidation. Acceptable deviation: <5% from theoretical values .

- Key Finding : Analogous organotin compounds show >90% stability when stored at −20°C under argon .

Data Analysis & Mechanistic Questions

Q. How can computational modeling predict the compound’s behavior in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Stille coupling to identify rate-limiting steps (e.g., transmetalation vs. oxidative addition).

- Solvent Parameters : Use COSMO-RS simulations to predict solubility and reagent compatibility.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental evidence supports the proposed mechanism for tributylstannyl group transfer?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps.

- Intermediate Trapping : Quench reactions at low conversion and isolate intermediates (e.g., Pd-stannyl complexes) via cold filtration .

- Kinetic Isotope Effects : Compare reaction rates with protio/deutero substrates to identify hydrogen-transfer steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.